Superior Cytotoxic Potency of 6-Chloro-7-deazapurine-Derived Ferrocenylalkyl Conjugate vs. 6-Chloropurine Analog in Colorectal Adenocarcinoma
In a comparative study of ferrocenylalkyl derivatives, the 6-chloro-7-deazapurine-based compound 11c exhibited significantly higher cytotoxic potency against colorectal adenocarcinoma SW620 cells compared to its direct 6-chloropurine structural analog 13a [1]. Both compounds share identical ferrocenylmethylene substituent linkage patterns and differ only in the scaffold core (7-deazapurine vs. purine), enabling a direct scaffold-class comparison.
| Evidence Dimension | Cytotoxic potency (IC50) against SW620 colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | 6-Chloro-7-deazapurine ferrocenylalkyl derivative 11c: IC50 = 9.07 µM |
| Comparator Or Baseline | 6-Chloropurine ferrocenylalkyl derivative 13a: IC50 = 14.38 µM; derivative 15b: IC50 = 15.50 µM |
| Quantified Difference | 1.59-fold improvement (approximately 37% lower IC50) vs. 13a; 1.71-fold vs. 15b |
| Conditions | SW620 colorectal adenocarcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
This 1.6-fold potency advantage demonstrates that the 7-deazapurine scaffold confers superior cytotoxic activity over the purine scaffold when bearing identical ferrocenylalkyl modifications, justifying scaffold-specific procurement for antitumor lead optimization.
- [1] Rep V, et al. Purine and Purine Isostere Derivatives of Ferrocene: An Evaluation of ADME, Antitumor and Electrochemical Properties. Molecules. 2020;25(7):1570. doi:10.3390/molecules25071570. PMID: 32235404. View Source
